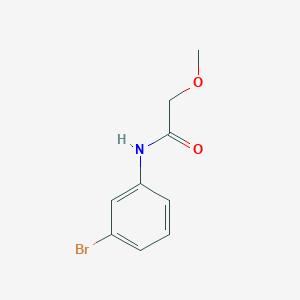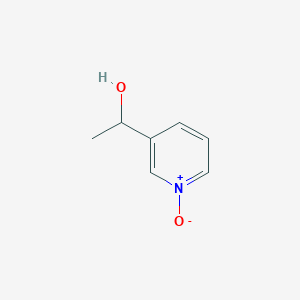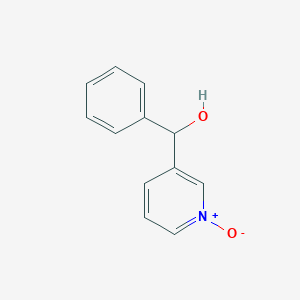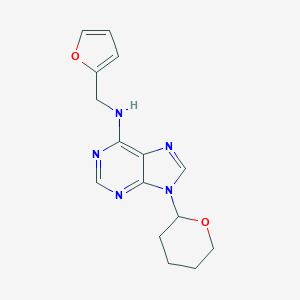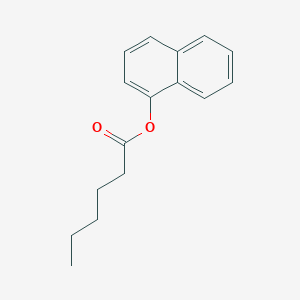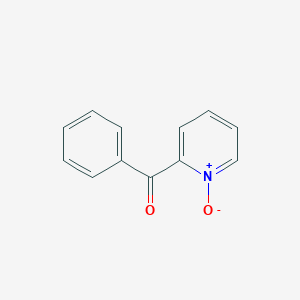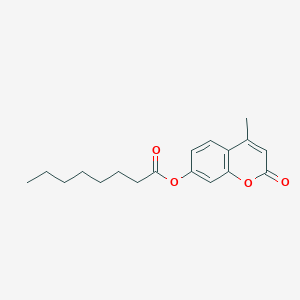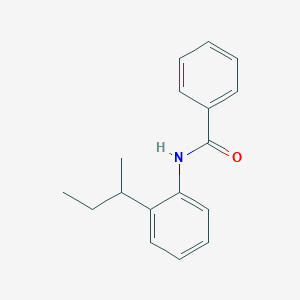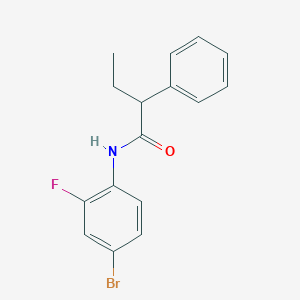
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide
カタログ番号 B184511
CAS番号:
349431-99-8
分子量: 336.2 g/mol
InChIキー: MGKWGLBGFIJQPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide” is a chemical compound that belongs to the class of organic compounds known as amides. These are organic compounds that contain a functional group with the structure -C(=O)NHR’, where ‘R’ and ‘R’ are any organic groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine (4-bromo-2-fluorophenylamine) with a carboxylic acid or its derivative (2-phenylbutanoic acid or its derivative). This is a common method for the synthesis of amides .Molecular Structure Analysis
The molecular structure of “N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide” would consist of a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, which is in turn bonded to a 4-bromo-2-fluorophenyl group and a 2-phenylbutyl group .Chemical Reactions Analysis
As an amide, “N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide” could undergo various chemical reactions. For example, it could be hydrolyzed to yield the corresponding carboxylic acid and amine. It could also participate in reactions specific to the phenyl and bromo-fluoro groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature, and its solubility in water would be low due to the presence of the nonpolar phenyl and butyl groups .科学的研究の応用
Synthesis and Chemical Behavior
- The synthesis of related compounds such as 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide has been studied, providing key insights into the intermediates and yields of similar compounds (Song Hong-rui, 2009).
- Another related synthesis involving the preparation of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide has been explored, with detailed characterization using NMR and MS spectroscopy (Zhang Yi-fan, 2010).
- A study on the kinetics and mechanism of formation and decomposition of substituted 1-phenylpyrrolidin-2-ones in basic medium provides an understanding of the chemical behavior of similar compounds (M. Sedlák et al., 2002).
Synthesis of Intermediate Compounds
- Research has been conducted on the synthesis of intermediates like 4-Bromo-2-Fluoro-Biphenyl, which could be relevant to the synthesis pathways of N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide (Xiao Sheng-xian, 2007).
Applications in Radiopharmaceuticals
- The synthesis and receptor binding of N-substituted tropane derivatives, including compounds with similarities to N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide, highlights potential applications in the development of radiopharmaceuticals (R. Milius et al., 1991).
Fluorescent Probe Development
- An ICT-based fluorescent probe utilizing a 4-bromobutyryl moiety for measuring hydrazine in biological and water samples indicates the potential use of similar compounds in developing sensitive detection methods for environmental and biological applications (Meiqing Zhu et al., 2019).
N-type Calcium Channel Blockers
- Research on new N-type calcium channel blockers derived from structures related to N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide shows potential applications in the treatment of neuropathic pain (L. Knutsen et al., 2007).
Temperature Monitoring in Organic Solvents
- Development of fluorophores like N-(1-pyrenylmethyl)-1-pyrenebutanamide, which exhibit temperature-dependent emission spectra, suggests potential applications of similar compounds in non-intrusive temperature measurement in organic solvents (Jianfeng Lou et al., 1997).
将来の方向性
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-9-8-12(17)10-14(15)18/h3-10,13H,2H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKWGLBGFIJQPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387328 |
Source


|
| Record name | N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide | |
CAS RN |
349431-99-8 |
Source


|
| Record name | N-(4-bromo-2-fluorophenyl)-2-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Butyric acid, p-chlorophenyl ester
7476-81-5
2-Ethynyl-4-nitroaniline
125600-42-2
N-(4-chlorophenyl)-2-methylpropanamide
7160-05-6

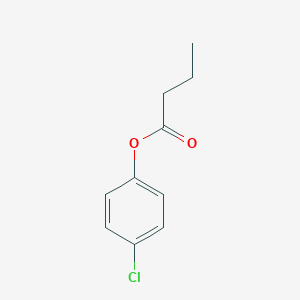
![2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B184430.png)
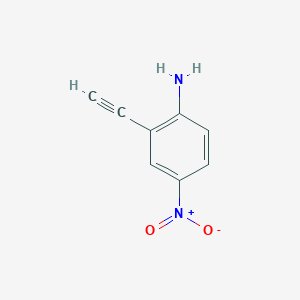
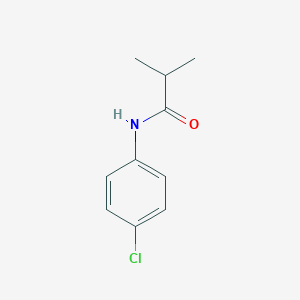
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
